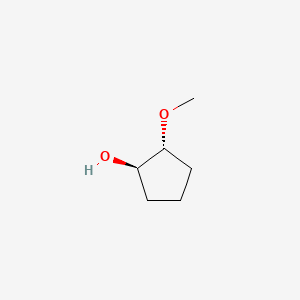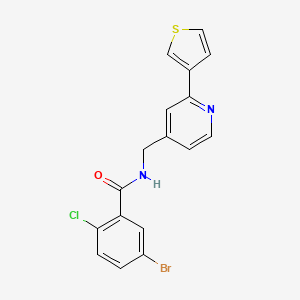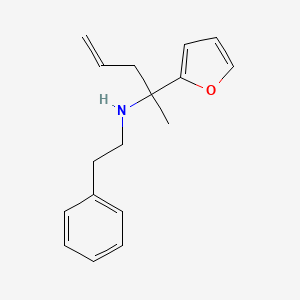![molecular formula C18H21N3O2S B2486181 (5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 1904062-80-1](/img/structure/B2486181.png)
(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
The study of pyrimidine derivatives, such as dihydropyrimidine-2,4-(1H,3H)-dione functionalities, has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate extensive hydrogen-bonding intermolecular interactions, forming 2D and 3D networks that incorporate macrocyclic cations. This research highlights the potential of pyrimidine derivatives in creating complex molecular architectures useful in materials science and nanotechnology (Fonari et al., 2004).
Fused Heterocycles as Inhibitors
Pyrimidine derivatives have also been explored for their potential in medical applications, particularly as inhibitors in drug development. For example, the synthesis of new fused heterocycles, including pyrimidines, has been investigated for their activity as 5α-reductase inhibitors, showcasing the role of pyrimidine derivatives in developing therapies for conditions like benign prostatic hyperplasia (Farghaly et al., 2012).
Novel Synthetic Routes
Research into the synthesis of pyrimidine derivatives provides insights into novel synthetic routes and methodologies in organic chemistry. For instance, the synthesis of amino-triazolopyrimidines as hetaryne precursors highlights the versatility of pyrimidine derivatives in constructing complex heterocyclic structures, which are crucial in the synthesis of pharmaceuticals and agrochemicals (Tielemans et al., 1987).
Antibacterial Agents
Pyrimidine derivatives have been evaluated for their antibacterial properties, contributing to the search for new antibacterial agents. The synthesis and investigation of tetrahydropyrimidine derivatives have shown promising antibacterial activity against a variety of bacterial strains, underlining the potential of pyrimidine derivatives in addressing the challenge of antibiotic resistance (Foroughifar et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .
Mode of Action
The compound interacts with DHODH, occupying the membrane-adjacent binding site of the electron acceptor ubiquinone . This interaction disrupts the normal function of DHODH, leading to a disruption in the pyrimidine biosynthesis pathway .
Biochemical Pathways
The compound primarily affects the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, it disrupts the production of pyrimidines, which are essential components of nucleic acids . This disruption can have downstream effects on DNA replication and RNA transcription, potentially affecting the growth and proliferation of cells .
Result of Action
The inhibition of DHODH and the subsequent disruption of the pyrimidine biosynthesis pathway can lead to a decrease in the availability of pyrimidines for DNA and RNA synthesis . This can potentially lead to a halt in cell growth and proliferation, making this compound of interest in areas such as cancer research .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to play crucial roles in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Pyrimidine analogues have been reported to exhibit anticancer activity, indicating potential effects on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
12-(2,4,6-trimethylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-6-12(2)18(13(3)7-11)24(22,23)21-14-4-5-17(21)15-9-19-10-20-16(15)8-14/h6-7,9-10,14,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTMXSLKYISQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
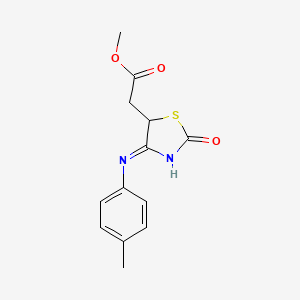
![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)
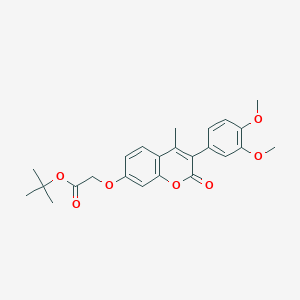

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)



